2-Butene-1,4-diol
Overview
Description
2-Butene-1,4-diol is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound can exist in cis and trans isomeric forms, which can be separated and identified using chromatographic techniques . Its molecular structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Synthesis Analysis
The synthesis of 2-Butene-1,4-diol derivatives can be achieved through different methods. One approach involves the stereoselective hydrogenation of 2-butyne-1,4-diol over palladium supported on metal–organic frameworks (MOFs), which results in the cis isomer of 2-Butene-1,4-diol . Another method includes the palladium-catalyzed dynamic kinetic asymmetric transformation of 3,4-epoxy-1-butene, yielding (2R)-3-butene-1,2-diol . Additionally, the compound can be synthesized through a cascade triple-aldehyde addition of tetrakis(pinacolatoboryl)but-2-ene, leading to the formation of 2,3-bis(alkylidene)alkane-1,5-diols .
Molecular Structure Analysis
The molecular structure of 2-Butene-1,4-diol and its derivatives has been explored in several studies. For instance, the reaction of a disilyne compound with 2-butenes resulted in the formation of 1,2-disilabenzene derivatives, which were characterized by X-ray crystallography, revealing details about the bond lengths and planarity of the six-membered ring . Similarly, the adsorption structures of cis-2-butene-1,4-diol on a Si(100) surface were investigated using density functional theory (DFT), showing that the most stable configuration involves dual O–Si bonding .
Chemical Reactions Analysis
2-Butene-1,4-diol is involved in various chemical reactions. It can undergo stereospecific addition reactions with disilyne compounds to produce disilacyclobutenes . The compound also participates in cascade reactions, such as the triple-aldehyde addition, to form complex diol structures . Moreover, it can be used in Heck reactions, where its enantiopurity is influenced by the electronic nature of the coupling partners .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Butene-1,4-diol are influenced by its molecular structure and the nature of its substituents. The separation of its cis and trans isomers has been studied using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), which are techniques that can also be applied to other structurally similar compounds . The chemisorption of the cis isomer on silicon surfaces has been theoretically investigated, providing insights into its adsorption structures and stability .
Scientific Research Applications
Catalytic Hydrogenation
- Scientific Field: Chemical Engineering
- Application Summary: 2-Butene-1,4-diol is used in the catalytic hydrogenation process. The reaction pathway for hydrogenation of 2-butyne-1,4-diol involves parallel and consecutive isomerization as well as hydrogenation reactions forming other side products along with cis-2-butene-1,4-diol and butane-1,4-diol .
- Methods of Application: Various catalyst systems including colloidal as well supported palladium nanoparticles are used for the hydrogenation of butynediol. The role of additives, catalyst pretreatment, and kinetic studies are also considered .
- Results: Almost complete selectivity to the intermediate olefinic diol was achieved with 1% Pd/CaCO3_NH3 catalyst system .
Synthesis of Polymers
- Scientific Field: Polymer Science
- Application Summary: 2-Butene-1,4-diol is integral to the synthesis of polymers such as polyurethanes and polyesters .
- Methods of Application: As a diol compound, 2-Butene-1,4-diol possesses the ability to form hydrogen bonds with other molecules, which is crucial in polymer synthesis .
- Results: The specific results or outcomes would depend on the type of polymer being synthesized and the conditions of the reaction .
Selective Hydrogenation
- Scientific Field: Catalysis Science
- Application Summary: 2-Butene-1,4-diol is used in the selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol .
- Methods of Application: A low concentration (0.5 wt%) of platinum (Pt) was deposited onto a silicon carbide (SiC) support by an incipient wetness impregnation approach .
- Results: The as-obtained catalyst exhibited an excellent selectivity (∼96%) for 2-butene-1,4-diol with a high conversion of 96% for 2-butyne-1,4-diol .
Safety And Hazards
Future Directions
The present-day requirements for environmental safety necessitate the search for new selective and active catalysts . For a number of fine organic synthesis processes, it is now crucially important to develop catalysts that not only exhibit high selectivity, but also make it possible to control the product composition with atomic precision .
properties
IUPAC Name |
(E)-but-2-ene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTVZLZNOYNASJ-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801033684 | |
Record name | 2-Butene-1,4-diol (trans) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801033684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly colorless, odorless liquid; [HSDB] Faintly yellow-green clear viscous liquid; [MSDSonline] | |
Record name | 1,4-Dihydroxy-2-butene | |
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Boiling Point |
141-149 °C AT 20 MM HG | |
Record name | 1,4-DIHYDROXY-2-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
128 °C, 128 °C (263 °F) OC | |
Record name | 1,4-Dihydroxy-2-butene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2820 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 1,4-DIHYDROXY-2-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
VERY SOL IN WATER, ETHYL ALCOHOL, ACETONE; SPARINGLY SOL IN BENZENE | |
Record name | 1,4-DIHYDROXY-2-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.067-1.074 | |
Record name | 1,4-DIHYDROXY-2-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.0 (AIR= 1) | |
Record name | 1,4-DIHYDROXY-2-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.04 [mmHg] | |
Record name | 1,4-Dihydroxy-2-butene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2820 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Butene-1,4-diol | |
Color/Form |
ALMOST COLORLESS LIQUID | |
CAS RN |
821-11-4, 110-64-5 | |
Record name | trans-2-Butene-1,4-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=821-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Dihydroxy-2-butene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110645 | |
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Record name | 2-Butene-1,4-diol, (2E)- | |
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Record name | 2-Butene-1,4-diol | |
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Record name | 2-Butene-1,4-diol (trans) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801033684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | But-2-ene-1,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.444 | |
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Record name | 2-Butene-1,4-diol, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.685 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BUTENE-1,4-DIOL, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P6354W2W1 | |
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Record name | 1,4-DIHYDROXY-2-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
7 °C (45 °F) | |
Record name | 1,4-DIHYDROXY-2-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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